molecular formula C21H25ClO6 B600844 Dapagliflozin Impurity 9 CAS No. 1469910-70-0

Dapagliflozin Impurity 9

Cat. No.: B600844
CAS No.: 1469910-70-0
M. Wt: 408.9 g/mol
InChI Key: RRYZEJFQBYDTNH-SSSFQFABSA-N
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Description

Dapagliflozin Impurity 9 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.

Chemical Reactions Analysis

Dapagliflozin Impurity 9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dapagliflozin Impurity 9 is not well-documented as it is primarily a byproduct. understanding its formation and degradation can provide insights into the stability and efficacy of dapagliflozin. Dapagliflozin itself inhibits the sodium-glucose co-transporter 2, reducing glucose reabsorption in the kidneys and promoting glucose excretion .

Comparison with Similar Compounds

Dapagliflozin Impurity 9 can be compared with other impurities formed during the synthesis of dapagliflozin, such as:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 5-Bromo-2-chlorobenzoic acid
  • Dapagliflozin Tetraacetate
  • Dapagliflozin Hydroxy

These

Properties

CAS No.

1469910-70-0

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20+,21-/m1/s1

InChI Key

RRYZEJFQBYDTNH-SSSFQFABSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol;  Dapagliflozin 1,4- Anhydro form;  Dapagliflozin furanose isomer

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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